molecular formula C11H17NO B13073512 4-(1-Amino-2,2-dimethylpropyl)phenol

4-(1-Amino-2,2-dimethylpropyl)phenol

Katalognummer: B13073512
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: LEDHNBKVEOFYAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Amino-2,2-dimethylpropyl)phenol is an organic compound with the molecular formula C11H17NO It is a phenolic compound with an amino group attached to a dimethylpropyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2-dimethylpropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. For example, starting with 4-bromo-2,2-dimethylpropylbenzene, the amino group can be introduced through a substitution reaction using ammonia or an amine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Amino-2,2-dimethylpropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines .

Wissenschaftliche Forschungsanwendungen

4-(1-Amino-2,2-dimethylpropyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(1-Amino-2,2-dimethylpropyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds or undergo further chemical modifications. These interactions can influence various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1-Amino-2,2-dimethylpropyl)phenol is unique due to the presence of both the phenolic and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and interactions in various fields of research and industry .

Eigenschaften

Molekularformel

C11H17NO

Molekulargewicht

179.26 g/mol

IUPAC-Name

4-(1-amino-2,2-dimethylpropyl)phenol

InChI

InChI=1S/C11H17NO/c1-11(2,3)10(12)8-4-6-9(13)7-5-8/h4-7,10,13H,12H2,1-3H3

InChI-Schlüssel

LEDHNBKVEOFYAX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(C1=CC=C(C=C1)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.